

An In-depth Technical Guide to the Synthesis of N,O-dimethacryloylhydroxylamine

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Compound of Interest

Compound Name: *N,O-dimethacryloylhydroxylamine*

Cat. No.: *B1249226*

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This technical guide provides a comprehensive overview of the synthesis of **N,O-dimethacryloylhydroxylamine**, a bifunctional monomer with applications in polymer chemistry and materials science. The document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **N,O-dimethacryloylhydroxylamine**.

Parameter	Value
Reactants	
Hydroxylamine hydrochloride	10 g (0.144 mol)
Pyridine	50 ml (0.632 mol)
Methacryloyl chloride	25.4 g (0.243 mol)
Reaction Conditions	
Reaction Temperature	Kept below 45°C during addition, then ambient
Reaction Time	2 hours at ambient temperature
Product Information	
Yield	7.0 g (34%)
Melting Point	55°C
Elemental Analysis	Calculated
% Carbon	56.70%
% Hydrogen	6.55%
% Nitrogen	8.28%

Experimental Protocol

The synthesis of **N,O-dimethacryloylhydroxylamine** is achieved through the reaction of hydroxylamine with methacryloyl chloride in a pyridine medium.[\[1\]](#)

Materials:

- Hydroxylamine hydrochloride
- Pyridine
- Methacryloyl chloride
- Chloroform

- Hydrochloric acid
- Magnesium sulfate (MgSO_4)
- Diethyl ether
- Light petroleum

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 10 g (0.144 mol) of hydroxylamine hydrochloride in 50 ml (0.632 mol) of pyridine.[\[1\]](#)
- Addition of Methacryloyl Chloride: To this solution, slowly add 25.4 g (0.243 mol) of methacryloyl chloride dropwise. It is crucial to maintain the temperature of the reaction mixture below 45°C during the addition.[\[1\]](#)
- Reaction: After the complete addition of methacryloyl chloride, stir the mixture at ambient temperature for 2 hours.[\[1\]](#)
- Work-up:
 - Dilute the reaction mixture with 100 ml of chloroform.[\[1\]](#)
 - Slowly add 21 ml (0.245 mol) of hydrochloric acid dropwise to convert pyridine into its hydrochloride salt.[\[1\]](#)
 - Separate the organic layer.[\[1\]](#)
 - Wash the organic layer four times with 100 ml of water.[\[1\]](#)
 - Dry the organic layer over magnesium sulfate (MgSO_4).[\[1\]](#)
- Isolation and Purification:
 - Evaporate the chloroform under vacuum.[\[1\]](#)

- Dry the resulting oily residue under a high vacuum using an oil pump. The product will crystallize during this process.[1]
- Filter the crystals and recrystallize them twice from a mixture of diethyl ether and light petroleum to obtain pure **N,O-dimethacryloylhydroxylamine**. [1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.



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References

- 1. prepchem.com [prepchem.com]
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